molecular formula C20H16N4O4S B2969673 N-(4,6-dimethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide CAS No. 895420-31-2

N-(4,6-dimethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide

Cat. No.: B2969673
CAS No.: 895420-31-2
M. Wt: 408.43
InChI Key: SPAXQNOIPKNNOZ-UHFFFAOYSA-N
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Description

N-(4,6-dimethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide is a synthetic small molecule characterized by a furan-2-carboxamide backbone substituted with a nitro group at the 5-position and dual N-linked moieties: a 4,6-dimethylbenzo[d]thiazol-2-yl group and a pyridin-3-ylmethyl group. This structure combines electron-withdrawing (nitro) and electron-donating (heterocyclic aromatic) components, which may influence its pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O4S/c1-12-8-13(2)18-16(9-12)29-20(22-18)23(11-14-4-3-7-21-10-14)19(25)15-5-6-17(28-15)24(26)27/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPAXQNOIPKNNOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(O4)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4,6-dimethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a complex structure comprising:

  • Benzothiazole ring : Known for its role in various biological activities.
  • Nitro group : Often associated with anticancer properties.
  • Furan and pyridine moieties : Contributing to its pharmacological profile.

Antitumor Activity

Recent studies have evaluated the antitumor potential of compounds similar to this compound. In vitro assays demonstrated that these compounds exhibit cytotoxic effects against various cancer cell lines, including:

  • A549 (lung cancer)
  • HCC827 (lung cancer)
  • NCI-H358 (lung cancer)

Table 1 summarizes the IC50 values of related compounds in 2D and 3D cell culture assays:

CompoundCell LineIC50 (μM) 2DIC50 (μM) 3D
Compound 5A5496.48 ± 0.1120.46 ± 8.63
Compound 6HCC8276.26 ± 0.3316.00 ± 9.38
Compound 9NCI-H358ModerateHigh

These results indicate that the presence of nitro groups enhances antitumor activity, particularly in two-dimensional assays where cellular interactions are more straightforward compared to three-dimensional environments .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Studies have shown that benzothiazole derivatives can exhibit significant antibacterial activity against various pathogens. The mechanism often involves interaction with bacterial DNA or inhibition of essential enzymes.

The biological activity of this compound may involve several mechanisms:

  • DNA Intercalation : Compounds with similar structures have been observed to bind within the minor groove of DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in tumor growth or bacterial metabolism.
  • Reactive Oxygen Species (ROS) Generation : Nitro groups can lead to increased oxidative stress in cells, contributing to cytotoxicity.

Case Studies

Several research articles highlight the promising results of benzothiazole derivatives in clinical and laboratory settings:

  • A study demonstrated that compounds with similar structures showed enhanced activity against resistant strains of bacteria and exhibited lower toxicity to normal cells compared to standard chemotherapeutics .
  • Another investigation into the structure-activity relationship (SAR) emphasized the importance of specific substituents on the benzothiazole ring for optimizing biological efficacy .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural and functional similarities with several classes of heterocyclic carboxamides. Below is a detailed comparison based on molecular features, synthesis, and biological activity:

Structural Analogues

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties/Activity Reference
N-(4,6-dimethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide Furan-2-carboxamide 5-nitro; N-(4,6-dimethylbenzo[d]thiazol-2-yl); N-(pyridin-3-ylmethyl) ~425.45 (estimated) Hypothesized antimicrobial/anticancer N/A
N-cyclohexyl-5-nitrofuran-2-carboxamide (22a) Furan-2-carboxamide 5-nitro; N-cyclohexyl 253.25 Trypanocidal activity (42% yield)
Dasatinib monohydrate Thiazole-5-carboxamide N-(2-chloro-6-methylphenyl); 2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino] 506.02 Anticancer (BCR-ABL kinase inhibitor)
N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide Furan-2-carboxamide N-linked thieno-pyrazolyl; 4-fluorophenyl 357.38 Unspecified (structural analog)

Key Differences and Implications

  • Substituent Effects: The pyridin-3-ylmethyl and 4,6-dimethylbenzo[d]thiazol-2-yl groups in the target compound introduce aromatic nitrogen and sulfur atoms, which may enhance binding to metalloenzymes or nucleic acids compared to simpler analogs like 22a (cyclohexyl substituent) . The 5-nitro group, common to both the target compound and 22a, is associated with redox-mediated cytotoxicity in trypanocidal agents . However, its combination with a benzothiazole moiety (as in the target) could modulate selectivity toward cancer cells, akin to thiazole-based drugs like Dasatinib .
  • Synthetic Complexity: The target compound’s dual N-substituents likely require multi-step synthesis, contrasting with the single-amine coupling used for 22a .
  • Biological Activity: 22a exhibits trypanocidal activity (42% yield in synthesis), suggesting the nitro-furan scaffold’s relevance in antiparasitic drug development .

Research Findings and Trends

  • Antimicrobial Potential: Nitro-furan carboxamides like 22a are established in targeting trypanosomes, likely via nitro-reductase activation . The target compound’s benzothiazole group may enhance DNA intercalation or enzyme inhibition, broadening its antimicrobial scope.
  • Anticancer Prospects : Thiazole derivatives (e.g., Dasatinib ) highlight the importance of heterocyclic diversity in kinase targeting. The target compound’s pyridine and benzothiazole groups could similarly modulate kinase or protease interactions .

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